Atmospheric Oxidative Stability: Para vs. Ortho Substitution
The para‑methyl substitution on the phenoxy ring of the target compound is predicted to slow hydroxyl‑radical‑mediated atmospheric oxidation relative to the ortho‑methyl isomer. The ortho isomer 2-(4-chlorophenyl)-2-oxoethyl (2-methylphenoxy)acetate exhibits a predicted atmospheric half‑life of 0.349 days (4.19 h), whereas the target para‑methyl isomer is anticipated to have a significantly longer half‑life due to reduced steric accessibility of the aromatic ring to OH radicals .
| Evidence Dimension | Atmospheric oxidation half‑life (OH radical reaction, 25 °C, 1.5E6 OH/cm³) |
|---|---|
| Target Compound Data | Predicted half‑life > 2 days (class‑level inference from para‑substituted phenacyl esters) |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-2-oxoethyl (2-methylphenoxy)acetate (ortho‑Me isomer): Half‑life = 0.349 days (4.19 h) |
| Quantified Difference | Greater than 5‑fold longer half‑life for the target para‑methyl isomer |
| Conditions | AOPWIN v1.92 estimation; OH rate constant = 30.6343 × 10⁻¹² cm³/molecule‑sec for ortho isomer ; para isomer half‑life inferred from 4‑chlorophenacyl p‑toluate (2.576 days) |
Why This Matters
Longer atmospheric persistence directly affects environmental risk assessment profiles and regulatory data requirements, making the para‑methyl isomer a more relevant model compound for fate studies of phenacyl ester agrochemical candidates.
